molecular formula C18H19N3O2S B2736372 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034454-64-1

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2736372
CAS No.: 2034454-64-1
M. Wt: 341.43
InChI Key: AAFKXKCXVCQVMN-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide is a hybrid molecule combining a naphthalene sulfonamide scaffold with a 2-methyltetrahydrocyclopenta[c]pyrazole moiety.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-17(15-9-5-10-16(15)20-21)12-19-24(22,23)18-11-4-7-13-6-2-3-8-14(13)18/h2-4,6-8,11,19H,5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFKXKCXVCQVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide is a complex compound with significant biological activity, particularly in the context of its interactions with various biological targets. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of Biological Activity

The compound is primarily studied for its potential as an inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory processes. Research shows that naphthalene-1-sulfonamide derivatives exhibit potent inhibition of FABP4, making them promising candidates for treating immunometabolic diseases such as diabetes and atherosclerosis .

Inhibition of FABP4

FABP4 plays a critical role in fatty acid transport and metabolism. The binding affinity of naphthalene-1-sulfonamide derivatives to FABP4 has been demonstrated to be comparable to established inhibitors. Structural studies reveal that these compounds interact with ordered water molecules within the binding pocket of FABP4, enhancing their inhibitory effects .

Calcium Channel Blockade

Additionally, related compounds derived from the tetrahydrocyclopenta[c]pyrazole structure have been identified as N-type calcium channel blockers (Cav2.2). These compounds have shown efficacy in in vivo models for chronic pain management, indicating a multifaceted mechanism involving calcium signaling pathways .

3. Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of naphthalene-1-sulfonamide derivatives against various cancer cell lines. For instance, one derivative exhibited significant inhibition of tubulin polymerization with an IC50 value of 2.8 µM, indicating its potential as an anticancer agent by disrupting microtubule dynamics .

Case Study: Compound 5c

In a comparative study, compound 5c demonstrated remarkable antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively. This compound also induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells .

4. Structure-Activity Relationship (SAR)

The biological activity of naphthalene-1-sulfonamide derivatives can be significantly influenced by their structural modifications. Various studies indicate that substituents on the naphthalene ring affect the potency of these compounds against cancer cell lines. Electron-donating groups appear to enhance antiproliferative activity, whereas electron-withdrawing groups may diminish it .

5. Summary Table of Biological Activities

Activity Target IC50 Value Reference
FABP4 InhibitionFABP4Comparable to BMS309403
Calcium Channel BlockadeCav2.2 (N-type)Active in rat CFA model
Antiproliferative ActivityMCF-70.51 µM
Antiproliferative ActivityA5490.33 µM
Tubulin Polymerization InhibitionTubulin2.8 µM

6. Conclusion

This compound showcases a diverse range of biological activities with therapeutic implications in metabolic disorders and oncology. Its ability to inhibit key proteins involved in fat metabolism and cell proliferation positions it as a valuable compound for further research and potential clinical applications.

Scientific Research Applications

Antibacterial Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide belongs to the class of sulfonamides known for their antibacterial properties. These compounds inhibit bacterial folic acid synthesis by competitively inhibiting dihydropteroate synthase. Studies have shown that derivatives of this compound exhibit activity against various Gram-positive and Gram-negative bacteria .

Target BacteriaActivity Level
Staphylococcus aureusActive
Escherichia coliModerate
Pseudomonas aeruginosaActive

Anticancer Potential

Research indicates that the compound may have anticancer properties. Its mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Case studies have demonstrated promising results in vitro, showing selective cytotoxicity against cancer cell lines .

Insecticidal Properties

The structural features of this compound suggest potential insecticidal applications. Similar compounds have been tested against agricultural pests, showing significant lethality at low concentrations.

Compound IDConcentration (µg/ml)Lethality (%)
B1400100
B225>70

Antimicrobial Efficacy

A study on similar pyrazole derivatives revealed notable activity against Staphylococcus aureus and E. coli. These derivatives were assessed for their minimum inhibitory concentration (MIC), demonstrating effective inhibition of bacterial growth.

Insecticidal Testing

Research on pyrazole-based insecticides showed high efficacy against pests in agricultural settings. The lethality rates were evaluated through bioassays, indicating strong potential for pest management applications.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The target compound consists of two key components:

  • Naphthalene-1-sulfonamide group : A sulfonamide (-SO₂NH-) attached to the naphthalene ring at position 1.

  • Cyclopenta[c]pyrazol-3-ylmethyl substituent : A bicyclic heterocycle (cyclopenta[c]pyrazole) with a methyl group at position 2 and a methylene bridge linking it to the sulfonamide nitrogen.

The compound’s reactivity is influenced by:

  • Electron-withdrawing sulfonamide group : Deactivates the naphthalene ring, reducing susceptibility to electrophilic substitution.

  • Electron-donating methyl group and aromatic pyrazole ring : May activate specific positions for nucleophilic or metal-catalyzed reactions.

Hydrolysis of the Sulfonamide Group

Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids. For this compound:

Reaction TypeConditionsProductsReference
Acidic hydrolysisH₂SO₄, refluxNaphthalene-1-sulfonic acid + cyclopenta[c]pyrazol-3-ylmethanamineGeneral sulfonamide chemistry
Basic hydrolysisNaOH, aqueousSodium salt of naphthalene-1-sulfonic acid + cyclopenta[c]pyrazol-3-ylmethanamine

Mechanism : The sulfonamide amine acts as a leaving group, forming a sulfonic acid intermediate.

Electrophilic Substitution on the Naphthalene Ring

Reaction TypeConditionsProductsReference
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivative
BrominationFeBr₃, Br₂, CH₂Cl₂Para-bromo derivative
Friedel-Crafts acylationAlCl₃, acyl chloridePara-acylated derivative

Mechanism : Electrophilic attack at the para position, stabilized by resonance.

Metal-Catalyzed Cross-Coupling Reactions

The cyclopenta[c]pyrazol ring may participate in C-H activation for coupling reactions. For example:

Reaction TypeCatalystConditionsProductsReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Boronic acid coupling partnerCross-coupled biaryl derivative
Heck reactionPd(OAc)₂, AgNO₃Alkenes/alkynesAlkenylated/alkynylated derivative

Mechanism : Palladium-mediated C-H activation followed by coupling with an organometallic partner.

Oxidation of the Methyl Group

The 2-methyl group on the cyclopenta[c]pyrazol ring could undergo oxidation to form a ketone or epoxide under specific conditions:

Reaction TypeConditionsProductsReference
EpoxidationmCPBA, CH₂Cl₂Epoxidized methyl groupGeneral epoxidation chemistry
Oxidation to ketoneKMnO₄, H₆O2-Oxocyclopenta[c]pyrazol derivative

Mechanism : Oxidation of the tertiary carbon via electrophilic addition or radical pathways.

Solubility and Cocrystal Formation

The sulfonamide’s lipophilicity and the pyrazole ring’s hydrogen-bonding capacity enable cocrystal formation with coformers like nicotinamide:

CoformerMethodSolubility ImprovementReference
NicotinamideElectrospray2–3× increase
Pyridine derivativesGrindingEnhanced dissolution rate

Late-Stage Functionalization

Inspired by , the compound could undergo:

  • Retro-Friedel-Crafts alkylation : Removal of bulky groups using AlCl₃.

  • Cross-coupling : Introduction of aryl groups via Suzuki/Heck reactions.

Thermodynamic and Kinetic Control

DFT studies from suggest that reaction selectivity (e.g., C6 vs. N1 alkylation) depends on solvent and catalyst choice:

  • Kinetic control : Favors N1-alkylation in THF (lower activation energy).

  • Thermodynamic control : Favors C6-alkylation in toluene (lower energy product).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Naphthalene Sulfonamides

a. Triazole-linked naphthalene sulfonamides ()
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the naphthalene core but replace the pyrazole with a triazole ring. Key differences include:

  • Synthesis : Prepared via Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, contrasting with the NaH/THF-mediated coupling in .
  • Spectral Data : IR spectra show strong C=O (1671–1682 cm⁻¹) and C–O (1209–1275 cm⁻¹) stretches, while HRMS confirms molecular weights (e.g., [M + H]⁺ = 404.1359 for 6b ) .

b. Pyrazole-based sulfonamides () The compound 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalene-1-sulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) features a pyrazole core with bromo, chloro, and dimethylamino substituents. Differences from the target compound include:

  • Synthesis : Uses NaH in THF for nucleophilic substitution, diverging from copper-catalyzed methods .

Naphthalene Derivatives with Sulfonamide Linkers ()

N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g) incorporates a dual sulfonamide system and a TEMPO-like stabilizer. Key contrasts:

  • Synthesis : Relies on vinyl naphthalene and flash chromatography for purification, differing from cyclopenta[c]pyrazole-based methods .

Data Tables

Key Research Findings

Synthetic Flexibility : Copper-catalyzed methods () offer regioselectivity for triazoles, while NaH/THF () enables halogenation but requires stringent conditions .

Bioactivity Clues : Nitro groups in 6b–c () may enhance binding to nitroreductase enzymes, whereas halogenated pyrazoles () could target kinase domains .

Purification Challenges : Flash chromatography () and recrystallization () are critical for isolating naphthalene derivatives due to planar aromatic stacking .

Preparation Methods

Cyclopentanone Precursor Preparation

The fused pyrazole-cyclopentane system originates from a cyclopentanone derivative. A common starting material is cyclopentanone , which undergoes Claisen condensation with ethyl acetoacetate to form a β-keto ester. This intermediate is critical for subsequent hydrazine cyclization.

Reaction Conditions :

  • Reactants : Cyclopentanone, ethyl acetoacetate, lithium hexamethyldisilazide (LiHMDS)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : −78°C to 25°C, under nitrogen atmosphere
  • Yield : ~70% (estimated from analogous procedures).

Hydrazine Cyclization

The β-keto ester reacts with methylhydrazine to form the pyrazole ring. Regioselectivity is controlled by the steric and electronic effects of the substituents.

Procedure :

  • Dissolve the β-keto ester (1 equiv) in glacial acetic acid.
  • Add methylhydrazine (1.2 equiv) dropwise at 0°C.
  • Reflux for 6–8 hours.
  • Quench with ice-water and extract with dichloromethane.

Key Observations :

  • The methyl group at position 2 of the pyrazole is introduced via methylhydrazine.
  • Cyclopentane fusion occurs spontaneously due to strain relief during cyclization.

Functionalization to Aminomethyl Intermediate

Ester Hydrolysis

The pyrazole ester (e.g., ethyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate ) is hydrolyzed to the carboxylic acid using alkaline conditions:

Conditions :

  • Base : Potassium hydroxide (2.5 equiv)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux, 4 hours
  • Yield : >90%.

Amide Formation

The carboxylic acid is converted to an amide via activation as an acid chloride:

  • Acid Chloride Preparation :

    • Treat the acid with thionyl chloride (SOCl₂, 3 equiv) in dichloromethane at 0°C for 2 hours.
    • Remove excess SOCl₂ under reduced pressure.
  • Amidation :

    • React the acid chloride with ammonium hydroxide (NH₄OH) in THF at 0°C.
    • Stir for 1 hour and isolate the primary amide.

Alternative Activation :

  • Use coupling agents like BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for milder conditions.

Reduction to Primary Amine

The amide is reduced to the corresponding amine using borane-tetrahydrofuran (BH₃-THF):

Procedure :

  • Dissolve the amide (1 equiv) in anhydrous THF.
  • Add BH₃-THF (3 equiv) dropwise at 0°C.
  • Reflux for 12 hours.
  • Quench with methanol and concentrate.

Yield : 65–75% (crude), requiring purification via column chromatography.

Sulfonamide Coupling

The amine intermediate reacts with naphthalene-1-sulfonyl chloride to form the target sulfonamide:

Optimized Protocol :

  • Dissolve the amine (1 equiv) and naphthalene-1-sulfonyl chloride (1.1 equiv) in dichloromethane.
  • Add triethylamine (2 equiv) as a base.
  • Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.
  • Wash with dilute HCl (1 M) and brine.
  • Purify via recrystallization (ethanol/water).

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion.
  • Solvent Choice : Dichloromethane minimizes side reactions (e.g., sulfonate ester formation).
  • Base : Triethylamine scavenges HCl, driving the reaction forward.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Gradient of hexane/ethyl acetate (8:2 to 6:4 v/v)
  • Rf : 0.3–0.4 (target compound)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.20–7.50 (m, 7H, naphthalene), 4.10 (s, 2H, CH₂N), 3.20–2.80 (m, 4H, cyclopentane), 2.30 (s, 3H, CH₃).
  • IR (KBr) : 3250 cm⁻¹ (N-H), 1340, 1160 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 342.1 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, the following modifications enhance efficiency:

  • Continuous Flow Chemistry : Reduces reaction times for hydrolysis and amidation steps.
  • Catalytic Amination : Replace BH₃-THF with catalytic hydrogenation (H₂/Pd-C) for greener processing.
  • In Situ Sulfonylation : Eliminate isolation of the amine intermediate to minimize degradation.

Q & A

Q. What are the standard synthetic protocols for N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, analogous to methods used for structurally related sulfonamides. For example, copper(II) acetate (Cu(OAc)₂) in a tert-butanol/water solvent system (3:1 v/v) catalyzes the reaction between alkyne and azide precursors at room temperature for 6–8 hours . Post-reaction, purification involves extraction with ethyl acetate, washing with brine, and recrystallization using ethanol. Purity is validated via TLC (hexane:ethyl acetate, 8:2) and spectroscopic characterization (IR, NMR). Key IR peaks for sulfonamides include C=O (~1670 cm⁻¹) and S=O (~1300 cm⁻¹) stretches, while ¹H NMR should resolve methyl groups (δ ~2.0–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify critical functional groups (e.g., sulfonamide S=O at ~1303 cm⁻¹, pyrazole C=N at ~1599 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include cyclopenta-pyrazole methyl groups (δ ~2.3 ppm, singlet) and naphthalene protons (δ ~7.2–8.4 ppm). Compare with published data for analogous compounds (e.g., ¹³C NMR δ 52.0–165.0 ppm for triazole-linked sulfonamides) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a derivative with C₂₁H₁₈N₅O₄ showed a calculated mass of 404.1359 vs. observed 404.1348 .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields or spectroscopic interpretations during synthesis?

  • Methodological Answer :
  • Yield Optimization : Vary catalyst loading (e.g., 5–15 mol% Cu(OAc)₂) or solvent polarity (e.g., DMF for sluggish reactions). Evidence from similar triazole syntheses shows yield improvements from 60% to 85% with solvent optimization .
  • Spectroscopic Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, naphthalene protons in δ 7.4–8.4 ppm regions may require HSQC to assign ¹H-¹³C correlations .
  • Theoretical Validation : Compare experimental IR/NMR data with computational predictions (DFT calculations) to confirm assignments .

Q. How can researchers design experiments to probe the biological activity or toxicity profile of this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorogenic substrates. Structural analogs with naphthalene sulfonamide moieties show COX-2 selectivity .
  • Toxicological Profiling : Follow ATSDR guidelines (): Assess systemic effects (hepatic, renal) in rodent models via oral/dermal exposure. Monitor biomarkers like ALT (liver) and BUN (kidney) .
  • Data Interpretation : Address species-specific discrepancies (e.g., murine vs. human metabolic pathways) by cross-referencing with inclusion criteria from toxicological databases .

Comparative and Theoretical Questions

Q. How does the steric and electronic profile of this compound compare to structurally related sulfonamides?

  • Methodological Answer :
  • Steric Effects : The 2-methylcyclopenta[c]pyrazole group introduces rigidity, reducing rotational freedom compared to flexible alkyl chains in analogs like N-[cyclopropylmethyl]-2,4-dimethylpyrazole-3-sulfonamide .
  • Electronic Effects : Naphthalene-1-sulfonamide’s electron-withdrawing nature enhances electrophilic reactivity at the pyrazole ring, as seen in IR shifts (C=O at 1671 cm⁻¹ vs. 1650 cm⁻¹ in non-sulfonamide derivatives) .

Q. What theoretical frameworks guide the rational design of derivatives for target-specific applications?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Use docking studies to map interactions (e.g., naphthalene sulfonamide’s π-π stacking with hydrophobic enzyme pockets). For example, derivatives with nitro groups (e.g., 6b in ) show enhanced binding to tyrosine kinases .
  • Conceptual Frameworks : Link synthesis to drug design principles (), such as bioisosteric replacement (e.g., substituting triazole with thiadiazole for metabolic stability) .

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